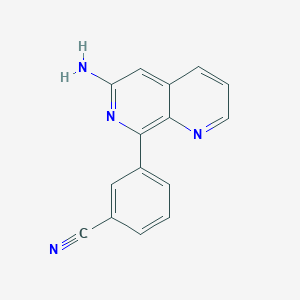

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile

説明

“3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile” is a chemical compound with the CAS Number: 207279-14-9. It has a molecular weight of 246.27 and its IUPAC name is 3- (6-amino [1,7]naphthyridin-8-yl)benzonitrile .

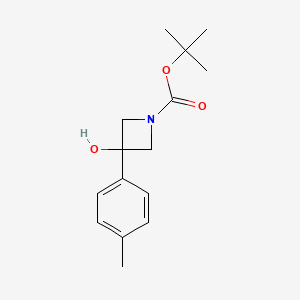

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H10N4 . The InChI code for this compound is 1S/C15H10N4/c16-9-10-3-1-4-11 (7-10)15-14-12 (5-2-6-18-14)8-13 (17)19-15/h1-8H, (H2,17,19) .Physical And Chemical Properties Analysis

The compound has a melting point range of 176 - 178 degrees Celsius . It is a solid at room temperature .科学的研究の応用

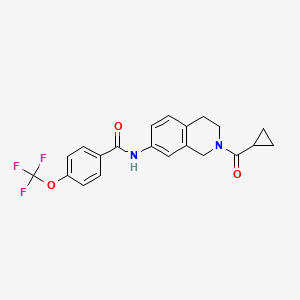

Potent Histamine H3 Receptor Antagonists

Compounds including 4-[6-(2-Tertiaryaminoethyl)naphthalen-2-yl]benzonitriles, structurally related to 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile, have been designed as potent histamine H3 receptor antagonists. These compounds show high potency and selectivity, offering insights into their potential therapeutic applications in central nervous system (CNS) disorders (Black et al., 2007).

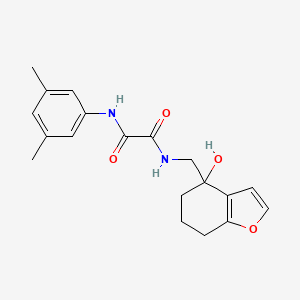

Synthesis of Naphthyridine Derivatives

Research on the synthesis of benzo[b]benzofurano[2,3-e][1,6]naphthyridine-8-one derivatives provides a foundation for the development of new compounds with potential pharmaceutical applications. This synthesis involves reactions such as Pictet-Spengler reactions, showcasing the versatility of naphthyridine derivatives in chemical synthesis (Wang et al., 2015).

Development of Functionalized Naphthalenes

Functionalized naphthalenes, including derivatives of benzonitrile, are synthesized through reactions with Michael acceptors, forming compounds like 1,4-dihydroxynaphthalenes. These findings contribute to the broader understanding of naphthalene derivatives in chemical synthesis (Katritzky et al., 1998).

Antibacterial Agents

The synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids and related naphthyridine derivatives has shown potent in vitro antibacterial activity. These compounds could be significant in the development of new antibacterial drugs, highlighting another application of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile derivatives (Matsumoto et al., 1984).

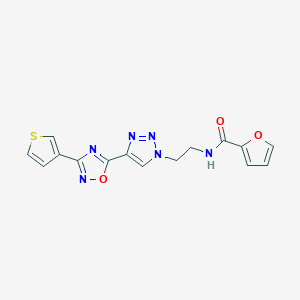

Antimicrobial Activity

Research has been conducted on the synthesis of novel naphthyridine derivatives with potential antimicrobial properties. This includes studies on substituted N-(3-aryl-1,8-naphthyridin-2-yl) and N,N′-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines. The antimicrobial activity of these compounds aligns with the broader scope of using naphthyridine derivatives in pharmaceutical research (Ravi et al., 2018).

Safety And Hazards

特性

IUPAC Name |

3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c16-9-10-3-1-4-11(7-10)15-14-12(5-2-6-18-14)8-13(17)19-15/h1-8H,(H2,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMDNJKKPUCYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C3C(=CC(=N2)N)C=CC=N3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2445200.png)

amino}-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B2445208.png)

![2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2445216.png)

![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)

![tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B2445221.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2445222.png)